(R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione

Catalog No.
S14219459
CAS No.
M.F
C12H13NO3
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-di...

Product Name

(R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione

IUPAC Name

2-(3-hydroxy-2-methylpropyl)isoindole-1,3-dione

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C12H13NO3/c1-8(7-14)6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3

InChI Key

DVEGUJIAVRCLNH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2C1=O)CO

(R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione, also known as (R)-2-(3-hydroxy-2-methylpropyl)phthalimide, is a compound characterized by its isoindoline structure with a hydroxymethyl side chain. The molecular formula of this compound is C11H13NO3C_{11}H_{13}NO_{3}, and it has a molecular weight of approximately 205.23 g/mol. The compound features a phthalimide core, which is known for its diverse biological activities and applications in medicinal chemistry.

Typical of isoindoline derivatives. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Esterification: The carboxylic acid functionality can react with alcohols to form esters.
  • Reduction: The carbonyl groups in the isoindoline structure can be reduced to alcohols or amines under appropriate conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.

Isoindoline derivatives, including (R)-2-(3-hydroxy-2-methylpropyl)isoindoline-1,3-dione, have been studied for their potential biological activities. Research indicates that they may exhibit:

  • Antioxidant Properties: Compounds in this class often show potential in scavenging free radicals.
  • Anticancer Activity: Some isoindoline derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: There is emerging evidence suggesting that these compounds may possess neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases.

The synthesis of (R)-2-(3-hydroxy-2-methylpropyl)isoindoline-1,3-dione typically involves multi-step processes. A common method includes:

  • Formation of Phthalimide: Starting from phthalic anhydride and an amine, phthalimide can be synthesized.
  • Alkylation: The hydroxymethyl side chain can be introduced through alkylation reactions involving suitable alkyl halides or alcohols.
  • Purification: The final product is usually purified by recrystallization or chromatography techniques.

For instance, one synthetic route involves the reaction of (R)-N-(2,3-epoxypropyl)phthalimide with chiral amines in isopropanol under reflux conditions to yield the desired compound .

(R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione has several applications:

  • Pharmaceutical Development: Due to its potential biological activities, it is explored as a lead compound in drug discovery for conditions such as cancer and neurodegenerative diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.

Several compounds share structural similarities with (R)-2-(3-hydroxy-2-methylpropyl)isoindoline-1,3-dione. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
2-(3-Hydroxypropyl)isoindoline-1,3-dione883-44-30.80
2-(2-Hydroxyethyl)isoindoline-1,3-dione3891-07-40.90
6-Hydroxy-2-methylisoindolin-1-one1344701-44-50.85
5-Hydroxyisoindoline-1,3-dione50727-06-50.82

Uniqueness

(R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione stands out due to its specific hydroxymethyl substituent at the second position of the isoindoline ring system, which may influence its biological activity and solubility compared to other isoindoline derivatives. This unique structural feature may enhance its potential as a therapeutic agent by improving interactions with biological targets.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.08954328 g/mol

Monoisotopic Mass

219.08954328 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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